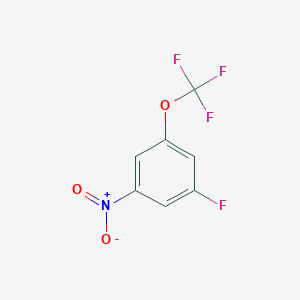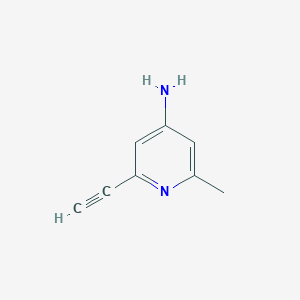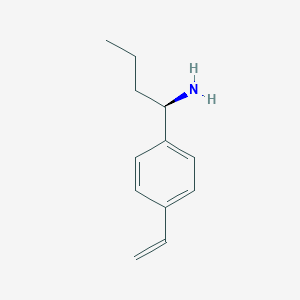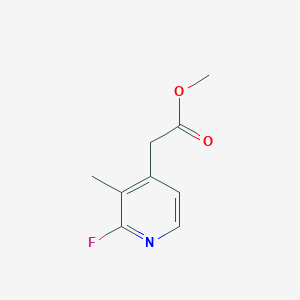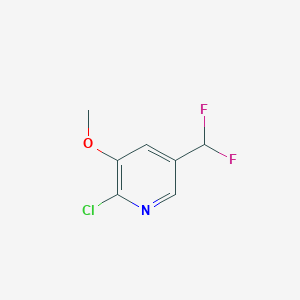
Trimethyl 2,2',2''-(1,4,7-triazecane-1,4,7-triyl)triacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trimethyl 2,2’,2’'-(1,4,7-triazecane-1,4,7-triyl)triacetate is a chemical compound with the molecular formula C13H23N3O6. It is a triazine derivative, characterized by the presence of three acetic acid groups attached to a triazine ring. This compound is primarily used in research and development, particularly in the fields of chemistry and pharmaceuticals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl 2,2’,2’'-(1,4,7-triazecane-1,4,7-triyl)triacetate typically involves the reaction of 1,4,7-triazecane with acetic anhydride under controlled conditions. The reaction is carried out in the presence of a base, such as pyridine, to facilitate the acetylation process. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of Trimethyl 2,2’,2’'-(1,4,7-triazecane-1,4,7-triyl)triacetate involves large-scale reactors and precise control of reaction parameters. The process includes the use of high-purity reagents and solvents to achieve a high yield and purity of the final product. The reaction is typically monitored using analytical techniques such as high-performance liquid chromatography (HPLC) to ensure consistency and quality.
化学反応の分析
Types of Reactions
Trimethyl 2,2’,2’'-(1,4,7-triazecane-1,4,7-triyl)triacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The acetic acid groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of esters or amides.
科学的研究の応用
Trimethyl 2,2’,2’'-(1,4,7-triazecane-1,4,7-triyl)triacetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development and as a diagnostic agent.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Trimethyl 2,2’,2’'-(1,4,7-triazecane-1,4,7-triyl)triacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The pathways involved include binding to active sites, altering enzyme activity, and modulating signal transduction pathways.
類似化合物との比較
Similar Compounds
- 2,2’,2’'-(1,4,7-triazonane-1,4,7-triyl)triacetic acid
- 2,2’,2’'-(1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetic acid
- Tri-tert-butyl 2,2’,2’'-(1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetate
Uniqueness
Trimethyl 2,2’,2’'-(1,4,7-triazecane-1,4,7-triyl)triacetate is unique due to its specific triazine structure and the presence of three acetic acid groups. This configuration imparts distinct chemical properties, such as solubility and reactivity, making it valuable for specialized applications in research and industry.
特性
分子式 |
C16H29N3O6 |
|---|---|
分子量 |
359.42 g/mol |
IUPAC名 |
methyl 2-[4,7-bis(2-methoxy-2-oxoethyl)-1,4,7-triazecan-1-yl]acetate |
InChI |
InChI=1S/C16H29N3O6/c1-23-14(20)11-17-5-4-6-18(12-15(21)24-2)8-10-19(9-7-17)13-16(22)25-3/h4-13H2,1-3H3 |
InChIキー |
LVNKIZTWOARQJS-UHFFFAOYSA-N |
正規SMILES |
COC(=O)CN1CCCN(CCN(CC1)CC(=O)OC)CC(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


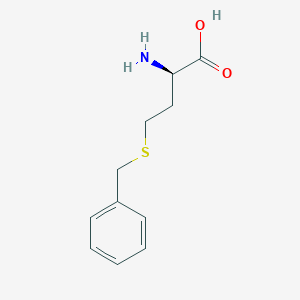

![3-(Chloromethyl)-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B12965489.png)
![4-(6-(4-(Piperazin-1-yl)phenyl)pyrazolo[1,5-a]pyrimidin-3-yl)quinoline trihydrochloride](/img/structure/B12965493.png)
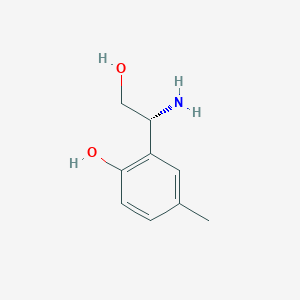
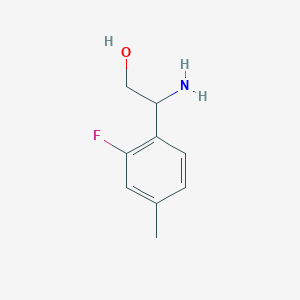
![5,6-Dichloro-2-fluoro-1H-benzo[d]imidazole](/img/structure/B12965522.png)

